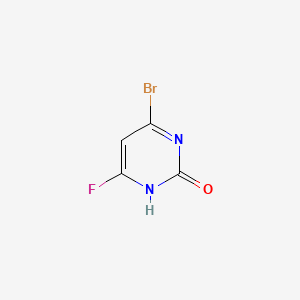

6-Bromo-4-fluoropyrimidin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H2BrFN2O |

|---|---|

Molecular Weight |

192.97 g/mol |

IUPAC Name |

4-bromo-6-fluoro-1H-pyrimidin-2-one |

InChI |

InChI=1S/C4H2BrFN2O/c5-2-1-3(6)8-4(9)7-2/h1H,(H,7,8,9) |

InChI Key |

DHPFZKXEUNLWIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)N=C1Br)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 6 Bromo 4 Fluoropyrimidin 2 1h One

Historical Overview of Pyrimidinone Synthesis

The systematic study of pyrimidines dates back to 1884, when Pinner first synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent pyrimidine (B1678525) ring system is found in essential biomolecules like the nucleobases cytosine, thymine, and uracil (B121893), as well as in vitamin B1 (thiamine). wikipedia.orgrasayanjournal.co.in The synthesis of pyrimidinones (B12756618), a class of pyrimidine derivatives characterized by a carbonyl group in the ring, has been a central theme in heterocyclic chemistry.

One of the earliest and most well-known methods for pyrimidinone synthesis is the Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893. nih.gov This one-pot condensation reaction involves an aromatic aldehyde, urea (B33335), and ethyl acetoacetate to produce 3,4-dihydropyrimidin-2(1H)-ones. nih.gov

Over the years, numerous methods have been developed for the synthesis of pyrimidines and pyrimidinones. A common approach involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like urea (to form 2-pyrimidinones), thiourea, or amidines. wikipedia.org The parent pyrimidine compound itself was first prepared in 1900 by Gabriel and Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction. wikipedia.org The development of diverse synthetic routes has been driven by the wide-ranging biological activities of pyrimidine derivatives, including their use as anticancer, antiviral, and anti-inflammatory agents. juniperpublishers.comwjarr.com

Targeted Synthetic Routes for 6-Bromo-4-fluoropyrimidin-2(1H)-one

The synthesis of a specifically substituted pyrimidinone like this compound requires careful strategic planning to ensure the correct placement of the halogen substituents. While a direct, one-step synthesis from simple precursors is unlikely, multi-step sequences involving regioselective halogenation are a viable approach.

The introduction of halogen atoms at specific positions on the pyrimidine ring is a key challenge. The electronic nature of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, influences the sites of electrophilic substitution. wikipedia.org Electrophilic substitution on pyrimidine is less facile than on pyridine (B92270) and typically occurs at the C-5 position, which is the least electron-deficient. wikipedia.org

For a compound like this compound, the halogenation steps must be highly regioselective.

Bromination: The introduction of a bromine atom at the C-6 position can be challenging. Direct bromination of a pre-formed pyrimidinone ring might not yield the desired isomer. A more effective strategy would involve using a starting material that already contains a bromine atom in the required position or a directing group that facilitates bromination at C-6. Allylic bromination is a selective method for introducing bromine next to a double bond. youtube.com

Fluorination: The introduction of a fluorine atom at the C-4 position is often accomplished via nucleophilic substitution of a suitable leaving group, such as a chlorine atom. The use of reagents like potassium fluoride (B91410) in the presence of a phase-transfer catalyst is a common method for such transformations.

Recent advancements have focused on developing mild and efficient methods for the regioselective halogenation of heterocyclic compounds. For instance, the use of hypervalent iodine(III) reagents in combination with potassium halide salts has been shown to facilitate the clean and efficient C-3 halogenation of pyrazolo[1,5-a]pyrimidines in an aqueous medium at room temperature. nih.govnih.govresearchgate.net Such methods, which proceed via an electrophilic substitution mechanism, could potentially be adapted for the halogenation of pyrimidinone precursors. nih.govnih.gov

Table 1: Regioselectivity in Radical Halogenation

| Halogen | Reactivity | Selectivity | Major Product Site |

| Chlorine | High | Low | Mixture of products |

| Bromine | Low | High | More substituted carbon |

This table is based on the principles of radical halogenation, which can be relevant for the synthesis of precursors. youtube.com

A plausible multi-step synthesis for this compound would likely start from a more accessible precursor, such as a substituted uracil or a molecule that can be cyclized to form the desired pyrimidinone ring. One potential route could involve the following key steps:

Synthesis of a 4,6-dihalopyrimidin-2(1H)-one: A common precursor for such syntheses could be a dihalopyrimidine. For instance, a compound like 6-bromo-4-chlorothieno[2,3-d]pyrimidine (B1281017) serves as a useful precursor for a library of related kinase inhibitors. researchgate.net A similar strategy could be envisioned for pyrimidinones.

Selective Fluorination: The more reactive chlorine atom at the C-4 position could be selectively displaced by a fluorine atom using a nucleophilic fluorinating agent.

Final structural modifications: Any additional functional group manipulations would be carried out to yield the final product.

The synthesis of functionalized pyrimidines often relies on multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. nih.govgrowingscience.com Retrosynthetic analysis is a key tool in planning such multi-step syntheses, allowing chemists to work backward from the target molecule to identify suitable starting materials and reactions. youtube.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often varied include the choice of solvent, catalyst, reaction temperature, and reaction time.

For pyrimidinone synthesis, studies have shown that the choice of solvent can significantly impact the reaction yield. For example, in a model reaction for pyrimidine synthesis, methanol (B129727) was found to be the optimal solvent, providing a higher yield compared to other solvents. researchgate.net

Microwave irradiation has emerged as a powerful tool for accelerating reaction rates and improving yields in organic synthesis, including the synthesis of pyrimidines. rsc.org The optimization of microwave-assisted syntheses often involves adjusting the power level and irradiation time. ijper.orgijres.org For instance, in the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, the optimal conditions were found to be microwave heating at 160°C for 20-30 minutes. rsc.org

Table 2: Example of Reaction Condition Optimization for Pyrimidine Synthesis

| Entry | Solvent | Catalyst Concentration | Yield (%) |

| 1 | Water | 5 mol% | 75 |

| 2 | Ethanol | 5 mol% | 82 |

| 3 | Methanol | 5 mol% | 86.74 |

| 4 | Acetonitrile | 5 mol% | 78 |

| 5 | Methanol | 2.5 mol% | 80 |

| 6 | Methanol | 10 mol% | 85 |

This table is illustrative and based on a model reaction for pyrimidine synthesis. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches for Pyrimidinone Cores

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. rasayanjournal.co.in Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. powertechjournal.com These principles are increasingly being applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.inpowertechjournal.com

Traditional methods for pyrimidine synthesis often involve the use of hazardous solvents and toxic reagents. rasayanjournal.co.in Green chemistry approaches aim to replace these with safer alternatives, such as water or ionic liquids, or to eliminate the need for a solvent altogether. rasayanjournal.co.innih.gov The use of catalysts, multi-component reactions, and energy-efficient techniques like microwave and ultrasound irradiation are key strategies in green pyrimidine synthesis. rasayanjournal.co.inpjoes.com

Solvent-free and microwave-assisted methods are prominent examples of green chemistry approaches that have been successfully applied to the synthesis of pyrimidinones and related heterocycles.

Solvent-Free Synthesis: Conducting reactions without a solvent can significantly reduce chemical waste and simplify product purification. researchgate.netresearchgate.net These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst. nih.gov For example, the Biginelli reaction has been successfully performed under solvent-free conditions using various catalysts. nih.govjetir.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products compared to conventional heating methods. nih.govijper.orgijres.orgresearchgate.netnih.gov The synthesis of various pyrimidine derivatives has been achieved with high efficiency using microwave assistance. ijper.orgijres.orgresearchgate.net For example, the synthesis of thiazolo[5,4-d]pyrimidines was accomplished in just 5 minutes under microwave irradiation. researchgate.net Similarly, microwave-assisted synthesis of chromenopyrimidines has been shown to be an efficient and sustainable method. acs.org These methods often result in better yields (e.g., 79-85%) compared to conventional synthesis (58-65%). ijres.org

The combination of solvent-free conditions and microwave irradiation represents a particularly powerful green synthetic strategy. nih.gov

Catalytic Systems in Pyrimidinone Formation

The synthesis of pyrimidinone derivatives is often facilitated by catalytic systems that can be broadly categorized as acidic, basic, or metal-based. In recent years, organocatalysts and nanocatalysts have gained prominence due to their efficiency and milder reaction conditions.

Acidic and basic catalysts are traditionally used in condensation reactions to form the pyrimidine ring. However, modern approaches often employ more sophisticated systems to improve yields and selectivity. For instance, the synthesis of pyrimido[4,5-b]quinolines, a related class of compounds, has been achieved using a neutral carbocationic catalytic system with trityl chloride (TrCl). nih.gov This method offers the advantage of proceeding under mild conditions. nih.gov Organocatalysts like L-proline and p-toluenesulfonic acid have also been effectively used, sometimes in conjunction with a co-catalyst such as trifluoroacetic acid (TFA), for the synthesis of pyrano[2,3-d]pyrimidine derivatives. acs.org

Metal-based catalysts, including various nanoparticles and complexes, offer another versatile route to pyrimidinone-containing structures. Iron-based nanoparticles (Fe₃O₄-@poly(vinyl alcohol)) have been reported as a highly efficient and reusable heterogeneous catalyst for the three-component synthesis of pyrano[2,3-d]pyrimidinediones. acs.org Other metal catalysts like antimony trichloride (B1173362) and zirconium(IV) tetrachloride have been employed as Lewis acids in similar syntheses. acs.org For the modification of the pyrimidine ring itself, an iridium catalyst composed of [IrCl(cod)]₂, a chiral diphosphine ligand (Josiphos), iodine, and ytterbium triflate (Yb(OTf)₃) has been used for the asymmetric hydrogenation of pyrimidines, showcasing the role of lanthanide triflates in activating the heteroarene substrate. nih.gov

The application of nanocatalysts represents a significant advancement in the synthesis of fused pyrimidine systems. rsc.org These materials combine the advantages of homogeneous and heterogeneous catalysis, offering high efficiency, easy separation, and reusability.

Table 1: Selected Catalytic Systems in the Synthesis of Pyrimidinone-Related Scaffolds

| Catalyst Type | Specific Catalyst Example | Application | Reference |

| Organocatalyst | L-proline / Trifluoroacetic acid (TFA) | Synthesis of 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones | acs.org |

| Neutral System | Trityl chloride (TrCl) | Multi-component synthesis of pyrimido[4,5-b]quinolines | nih.gov |

| Metal Catalyst | Antimony trichloride (SbCl₃) | Diastereoselective reaction to form pyrano[2,3-d]pyrimidine products | acs.org |

| Nanocatalyst | Nano-MgO | Multicomponent one-pot synthesis of tetrahydropyrido[2,3-d]pyrimidine analogs | rsc.org |

| Iridium Complex | [IrCl(cod)]₂ / Josiphos / I₂ / Yb(OTf)₃ | Asymmetric hydrogenation of pyrimidines | nih.gov |

| Iron Nanoparticles | Fe₃O₄-@poly(vinyl alcohol) | One-pot synthesis of pyrano[2,3-d]-pyrimidinediones | acs.org |

Analogous Synthetic Strategies from Related Halogenated Pyrimidines

The synthesis of this compound can be understood by examining synthetic strategies for other halogenated pyrimidines. A common approach involves the construction of the pyrimidine ring from acyclic precursors followed by or preceded by halogenation.

One general methodology for synthesizing substituted pyrimidines is the condensation of moieties that already contain the required substituents to form the heterocyclic ring. nih.gov An alternative, though sometimes less efficient method, involves the substitution of groups on a pre-formed pyrimidine ring. nih.gov For example, the synthesis of 2-aminopyrimidines often involves the nucleophilic substitution of a halogen atom at the C-2 position of the pyrimidine core, a reaction that can be facilitated by palladium catalysts. nih.gov

The synthesis of 5-fluorouracil, a prominent halogenated pyrimidine, was originally achieved by building the molecule from an acyclic precursor, which allowed for the formation of 5-fluoroorotic acid as an intermediate. nih.gov This highlights a strategy where the fluorine atom is incorporated early in the synthetic sequence. More traditional syntheses of halogenated pyrimidines involved the direct displacement of a hydrogen atom with chlorine, bromine, or iodine. nih.gov

In the context of preparing a bromo-fluoro-substituted pyrimidine, strategies often involve sequential halogenation. For instance, the synthesis of related bromo-fluoro aromatic compounds frequently employs reagents like N-bromosuccinimide (NBS) for bromination. The synthesis of 5-bromo-4-fluoro-1H-indazole, for example, starts from 3-fluoro-2-methylaniline, which undergoes bromination with NBS, followed by cyclization and deprotection steps. google.com This indicates that a plausible route to this compound could involve starting with a fluorinated pyrimidinone precursor and subsequently introducing the bromine atom at the 6-position, likely using an electrophilic brominating agent.

Table 2: Analogous Synthetic Reactions for Halogenated Heterocycles

| Target Compound/Class | Key Reaction | Reagents/Catalyst | Precursor Example | Reference |

| 2-Aminopyrimidines | Nucleophilic substitution of halogen | Palladium catalyst, amines | 2-Chloropyrimidine | nih.gov |

| 5-Fluorouracil | Synthesis from acyclic precursor | - | Acyclic precursors leading to 5-fluoroorotic acid | nih.gov |

| 5-Bromo-4-fluoro-1H-indazole | Bromination and ring closure | N-bromosuccinimide (NBS) | 3-Fluoro-2-methylaniline | google.com |

| 2,4-Diaminopyrimidines | Nucleophilic substitution | Various anilines | 2,4,6-Trichloropyrimidine | nih.gov |

Reactivity and Mechanistic Studies of 6 Bromo 4 Fluoropyrimidin 2 1h One

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, further amplified by the presence of electronegative halogen substituents and the carbonyl group, makes it highly susceptible to nucleophilic attack. The 6-Bromo-4-fluoropyrimidin-2(1H)-one molecule presents two primary sites for nucleophilic aromatic substitution (SNAr), the C-4 and C-6 positions, each bearing a halogen that can act as a leaving group.

Directed Nucleophilic Attack at C-4 and C-6 Positions

In dihalogenated pyrimidine systems, the regioselectivity of nucleophilic attack is a critical consideration. Generally, the C-4 and C-6 positions of the pyrimidine ring are the most activated towards nucleophilic substitution. In the case of this compound, the fluorine atom at the C-4 position is typically the more facile leaving group in SNAr reactions compared to the bromine atom at C-6. This is attributed to the higher electronegativity of fluorine, which more effectively stabilizes the partial negative charge in the Meisenheimer intermediate, the rate-determining step in many SNAr reactions.

Consequently, a wide range of nucleophiles, including amines, thiols, and alcohols, can selectively displace the fluorine atom at the C-4 position under relatively mild conditions, leaving the bromine atom at C-6 intact for subsequent transformations. This selective reactivity allows for a stepwise functionalization of the pyrimidine core. For instance, reaction with various amines leads to the formation of 4-amino-6-bromopyrimidin-2(1H)-one derivatives, which are valuable intermediates in the synthesis of biologically active compounds.

Influence of Halogen Substituents on Reactivity Profile

The differential reactivity of the C-F and C-Br bonds is a key feature of this compound. The C-4 position is generally more susceptible to nucleophilic attack due to the superior ability of fluorine to stabilize the anionic intermediate through induction. This inherent reactivity difference allows for selective SNAr reactions at the C-4 position without affecting the C-6 bromine.

However, the choice of nucleophile, solvent, and reaction temperature can influence this selectivity. While most common nucleophiles will preferentially attack the C-4 position, highly reactive nucleophiles or more forcing reaction conditions could potentially lead to substitution at the C-6 position or even disubstitution. The general hierarchy of leaving group ability in SNAr reactions (F > Cl > Br > I) further supports the preferential displacement of the fluoride (B91410). This predictable reactivity profile makes this compound a highly valuable and strategic building block in synthetic chemistry.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The carbon-bromine bond at the C-6 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine ring.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between organoboron compounds and organic halides. cardiosmart.orgthieme-connect.com In the context of this compound, the C-6 bromine atom readily participates in Suzuki-Miyaura reactions, allowing for the introduction of various aryl and heteroaryl groups.

Typically, these reactions are carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. thieme-connect.comhee.nhs.uknih.gov The reaction conditions can be tuned to achieve high yields and accommodate a broad range of functional groups on the boronic acid partner. The selective reactivity of the C-Br bond over the C-F bond under these conditions is a significant advantage, enabling the synthesis of 6-aryl-4-fluoropyrimidin-2(1H)-ones. These products can then undergo subsequent nucleophilic substitution at the C-4 position, demonstrating the orthogonal reactivity of the two halogen atoms.

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrimidine Systems (Data is illustrative of typical conditions for related systems, as specific data for the title compound is not available in the provided search results.)

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | Good to Excellent | hee.nhs.uk |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | thieme-connect.com |

Sonogashira and Heck Reaction Pathways

The C-6 bromine atom of this compound is also amenable to other important cross-coupling reactions, such as the Sonogashira and Heck reactions. The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to alkynyl-substituted pyrimidines. nih.govresearchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. cancer.gov The resulting 6-alkynyl-4-fluoropyrimidin-2(1H)-ones are versatile intermediates for further synthetic elaborations.

The Heck reaction, on the other hand, enables the arylation or vinylation of the pyrimidine ring at the C-6 position by coupling with alkenes. This palladium-catalyzed reaction is a powerful tool for the formation of C-C double bonds. The choice of catalyst, base, and solvent is crucial for achieving high efficiency and selectivity in these transformations.

Other Palladium-Catalyzed Transformations

Beyond the Suzuki-Miyaura, Sonogashira, and Heck reactions, the C-6 bromine of this compound can participate in a variety of other palladium-catalyzed transformations. These include, but are not limited to, Buchwald-Hartwig amination and cyanation reactions.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a diverse range of primary and secondary amines at the C-6 position. This reaction is of great importance in medicinal chemistry for the synthesis of compounds with improved pharmacological properties.

Palladium-catalyzed cyanation offers a direct method to install a nitrile group at the C-6 position, which can then be converted into other valuable functional groups such as carboxylic acids, amides, or tetrazoles. These transformations further underscore the synthetic utility of this compound as a versatile platform for the generation of diverse molecular scaffolds.

Electrophilic Substitution and Functionalization

The pyrimidine ring, a diazine system, is generally considered electron-deficient, which typically deactivates it towards electrophilic aromatic substitution. However, the presence of activating groups and the specific electronic environment of each carbon and nitrogen atom can allow for certain electrophilic reactions. In the case of this compound, the electronic landscape is complex, with the bromo and fluoro substituents, the carbonyl group, and the ring nitrogen atoms all influencing reactivity.

Detailed mechanistic studies on this compound itself are not extensively documented in publicly available literature. However, by examining the reactivity of related pyrimidine systems, we can infer the likely pathways for electrophilic attack. The general mechanism for electrophilic aromatic substitution involves the initial attack of an electrophile on the aromatic ring to form a positively charged intermediate known as a sigma complex or arenium ion. libretexts.orglibretexts.org This intermediate is stabilized by resonance. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, resulting in the substituted product. libretexts.orglibretexts.org The rate-determining step is typically the formation of this carbocation intermediate. libretexts.org

For substituted benzenes, the position of electrophilic attack is directed by the existing substituents. youtube.com While the pyrimidine ring is not a benzene (B151609) ring, similar principles of electronic activation and deactivation apply. The fluorine atom at the C4 position and the bromine atom at the C6 position are halogens, which are deactivating yet ortho-, para-directing in benzene systems due to a combination of inductive withdrawal and resonance donation. The carbonyl group at C2 is a deactivating group. The nitrogen atoms in the ring are strongly deactivating and will direct electrophiles away from adjacent positions.

Given this electronic setup, electrophilic attack on the pyrimidine ring of this compound is expected to be challenging. Any potential electrophilic substitution would likely occur at the C5 position, which is the least deactivated position in the ring.

Table 1: Predicted Reactivity of this compound towards Electrophiles

| Position | Electronic Influence of Substituents | Predicted Reactivity |

| C5 | Influenced by adjacent nitrogen atoms and C4/C6 halogens. | Most likely site for electrophilic attack, though still deactivated. |

| C4 | Fluoro-substituted carbon. | Unlikely to be attacked. |

| C6 | Bromo-substituted carbon. | Unlikely to be attacked. |

Functionalization of the pyrimidine core often proceeds through nucleophilic substitution, where the electron-deficient nature of the ring is an advantage. However, specific functionalization via electrophilic means would require highly reactive electrophiles and potentially harsh reaction conditions.

Ring Transformations and Rearrangement Pathways

The pyrimidine ring system can undergo a variety of ring transformations and rearrangements, often under the influence of nucleophiles, acids, or heat. These reactions can lead to the formation of other heterocyclic systems or rearranged pyrimidine structures.

One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement . This rearrangement typically involves the isomerization of N-substituted 2-imino- or 2-aminopyrimidines. nih.gov It proceeds through a ring-opening and ring-closing sequence, leading to the exchange of an exocyclic and an endocyclic nitrogen atom. nih.gov While this compound does not possess the typical imino or amino substituent at the 2-position, related structures could potentially undergo this type of rearrangement under specific conditions, for instance, after conversion of the carbonyl group to a different functional group. The Dimroth rearrangement can be catalyzed by acids or bases and is often thermally promoted. nih.gov

Another relevant transformation is the Vilsmeier-Haack reaction , which can lead to formylation and sometimes rearrangement of heterocyclic systems. scispace.com Studies on substituted pyrimidin-4-ones have shown that this reaction can result in complex rearrangements, including the formation of new ring systems. scispace.com The mechanism often involves the formation of an imidoyl chloride intermediate, followed by ring opening and subsequent recyclization. scispace.com

Furthermore, pyrimidine derivatives can undergo ring transformations upon reaction with strong nucleophiles. For example, reactions with hydrazines can lead to the formation of pyrazoles, and reactions with amidines can be used to construct new pyrimidine rings in a deconstruction-reconstruction strategy. wur.nlnih.gov The initial step in these transformations is often the nucleophilic attack on an electron-deficient carbon of the pyrimidine ring, leading to a ring-opened intermediate that can then cyclize to a new heterocyclic system. wur.nl

Gold-catalyzed reactions have also been shown to induce unexpected ring transformations in pyrimidine-containing fused systems, proceeding through a retro-Mannich-type cleavage and intramolecular nucleophilic cyclization. nih.gov

While specific studies on the ring transformations of this compound are scarce, the general reactivity patterns of pyrimidinones (B12756618) suggest that this compound could be a substrate for various rearrangement and ring transformation reactions, potentially leading to a diverse array of other heterocyclic structures.

Table 2: Potential Ring Transformation Pathways for Pyrimidine Derivatives

| Reaction Type | Reagents/Conditions | Potential Outcome |

| Dimroth Rearrangement | Acid or base, heat | Isomerization involving ring nitrogen atoms. nih.gov |

| Vilsmeier-Haack Reaction | Vilsmeier-Haack reagent | Formylation and/or rearrangement to new heterocyclic systems. scispace.com |

| Nucleophilic Ring Opening-Closing | Strong nucleophiles (e.g., hydrazine, amidines) | Formation of different heterocyclic rings (e.g., pyrazoles). wur.nlnih.gov |

| Gold-Catalyzed Rearrangement | Gold catalysts | Skeletal diversification through cleavage and cyclization. nih.gov |

Theoretical and Computational Investigations of 6 Bromo 4 Fluoropyrimidin 2 1h One

Quantum Chemical Calculations of Electronic Structure (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For pyrimidine (B1678525) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate electronic properties. researchgate.netdntb.gov.ua These studies provide a foundational understanding of the molecule's intrinsic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

For 6-Bromo-4-fluoropyrimidin-2(1H)-one, the HOMO is expected to have significant electron density on the pyrimidinone ring and the bromine atom, while the LUMO is likely distributed over the electron-deficient carbon atoms and the C=O and C=N bonds. The electronegative fluorine and bromine atoms influence the energies of these orbitals. Analysis of related brominated and fluorinated aromatic compounds supports the notion that halogen atoms participate in the frontier orbitals. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Lowest energy vacant orbital, indicating electrophilic sites. |

| HOMO | -6.8 | Highest energy filled orbital, indicating nucleophilic sites. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates high kinetic stability. |

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. youtube.com They are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), typically associated with lone pairs on electronegative atoms like oxygen and nitrogen. Blue indicates regions of low electron density (positive electrostatic potential), usually around hydrogen atoms bonded to electronegative atoms and electron-deficient carbons. youtube.com

In this compound, the MEP would show a significant negative potential (red) around the carbonyl oxygen atom, making it a primary site for electrophilic attack and hydrogen bonding. The nitrogen atoms in the ring also contribute to the negative potential. The hydrogen atom on the N1 nitrogen would be a region of positive potential (blue), acting as a hydrogen bond donor. The carbon atom of the carbonyl group and the carbon attached to the fluorine atom would exhibit positive character due to the electron-withdrawing effects of the adjacent oxygen and fluorine atoms.

Conformational Analysis and Tautomerism of Pyrimidinones (B12756618)

Pyrimidinones, including this compound, can exist in different tautomeric forms due to proton migration. chemicalbook.com The primary tautomerism for this compound is the keto-enol equilibrium, where the proton can move from the nitrogen atom to the carbonyl oxygen, resulting in the aromatic 6-bromo-4-fluoro-2-hydroxypyrimidine.

Computational studies on related 4(3H)-pyrimidinone systems have shown that the keto form is generally more stable than the enol form, both in the gas phase and in polar solvents. researchgate.netnih.gov The introduction of a nitrogen atom into the ring, compared to pyridinones, tends to favor the keto tautomer. nih.gov The stability is governed by factors like aromaticity, intramolecular hydrogen bonding, and electronic delocalization. nih.gov While the isolated molecule favors the keto form, intermolecular interactions, such as those with solvent molecules or in a crystal lattice, can influence the tautomeric equilibrium. researchgate.netnih.gov

Conformational analysis deals with the different spatial arrangements of the atoms. For the pyrimidinone ring itself, which is largely planar, the main conformational flexibility would arise from any non-planar substituents, though none exist in this specific molecule. In related, more complex pyrimidinone derivatives, different orientations of substituent groups can lead to various stable conformers with distinct energy levels. researchgate.net

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction pathways and the characterization of transition states. For this compound, several reactions could be computationally modeled, such as nucleophilic aromatic substitution (SNAr) at the positions bearing the fluorine or bromine atoms.

Transition state analysis, using methods like DFT, can calculate the activation energy required for a reaction to proceed. This involves locating the highest energy point along the reaction coordinate, which represents the transition state structure. For an SNAr reaction, this would typically involve modeling the formation of the Meisenheimer complex, the intermediate formed upon attack by a nucleophile.

Theoretical calculations could predict whether substitution is more favorable at the C4-F or C6-Br position. The relative activation energies for the formation of the respective transition states would provide this insight. Factors such as the nature of the leaving group and the stability of the intermediate complex are critical. Such predictive studies are vital for planning synthetic routes.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are often performed on isolated molecules (in the gas phase), molecular dynamics (MD) simulations can model the behavior of a molecule in a condensed phase, such as in a solvent like water. chemrxiv.org MD simulations treat atoms as classical particles and use force fields to describe the interactions between them over time.

For this compound, MD simulations can provide crucial information on:

Solvation Structure: How solvent molecules, like water, arrange themselves around the solute molecule. This is particularly important for understanding the hydration of the polar carbonyl group and the N-H group.

Tautomeric Equilibrium: By modeling the system in an explicit solvent, MD can help assess the solvent's influence on the relative stability of the keto and enol tautomers. Hydrogen bonding from water molecules can stabilize one form over the other. chemicalbook.com

Conformational Dynamics: Although the ring is rigid, simulations can track the dynamics of interactions with surrounding molecules, which is essential for understanding its behavior in a biological environment.

These simulations bridge the gap between the static picture provided by quantum calculations and the dynamic reality of chemical and biological systems. chemrxiv.org

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment of 6 Bromo 4 Fluoropyrimidin 2 1h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.orgnih.gov

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including halogenated pyrimidines. rsc.orgnih.gov It provides detailed information about the chemical environment of individual atoms.

1H NMR and 13C NMR Chemical Shift Assignments.bas.bgnih.gov

For comparison, the ¹³C NMR spectrum of the related compound 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione shows signals for the carbonyl carbons at δC 157.52 ppm and δC 173.56 ppm. bas.bg In substituted acetophenones, the analysis of ¹³C NMR shifts can be complex and is often aided by empirical tables and computational predictions. stackexchange.com

Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrimidine (B1678525) and Benzimidazole Structures

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

| 6-Bromo-4-fluoro-2-methyl-1-propyl-1H-benzo[d]imidazole | --- | Data not available | Data not available | pharmaffiliates.com |

| 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | --- | Data not available | Data not available | nih.gov |

| 2-Bromo-6-fluoropyridine | --- | 7.0-8.0 (m, 3H) | Data not available | chemicalbook.com |

| 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione | --- | Data not available | 155.34 (C=O), 171.10 (C=O), 73.71 (spiro-C), 63.83 (CH₂), 61.89 (CH₂) | bas.bg |

19F NMR and Heteroatom NMR for Halogenated Pyrimidines.wikipedia.org

Fluorine-19 (¹⁹F) NMR is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orgaiinmr.com The chemical shift of the fluorine atom in 6-Bromo-4-fluoropyrimidin-2(1H)-one would provide valuable information about its electronic environment. The large chemical shift dispersion in ¹⁹F NMR, often spanning over 800 ppm, allows for the clear resolution of signals from different fluorine atoms within a molecule. wikipedia.org

In halogenated pyrimidines, the ¹⁹F chemical shift is sensitive to the nature and position of other substituents on the ring. wikipedia.org Furthermore, coupling between ¹⁹F and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can be observed, providing crucial connectivity data. wikipedia.orgaiinmr.com For example, in the ¹⁹F NMR spectrum of 1-bromo-3,4,5-trifluorobenzene, spin-spin coupling between the para-fluorine and both the meta-fluorine and ortho-proton nuclei is observed. wikipedia.org This technique is particularly useful for confirming the incorporation and position of fluorine in a molecule. aiinmr.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry.sdsu.eduscience.govprinceton.edu

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and determining the complete molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu This is instrumental in assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away (and sometimes more). sdsu.edu This is crucial for piecing together the molecular skeleton by identifying longer-range connectivities.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing information about the three-dimensional structure and stereochemistry of the molecule. researchgate.net

The application of these techniques to this compound would allow for the definitive assignment of all proton and carbon signals and confirm the connectivity between the different parts of the molecule. For instance, an HMBC experiment would show a correlation between the proton on the pyrimidine ring and the carbons of the carbonyl group and the carbon bearing the bromine atom.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis.researchgate.netspectroscopyonline.com

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. spectroscopyonline.com These two techniques are often complementary. spectroscopyonline.com

For this compound, FT-IR and FT-Raman spectra would be expected to show characteristic bands for the following functional groups:

C=O stretching: A strong absorption band in the FT-IR spectrum, typically in the region of 1650-1750 cm⁻¹, corresponding to the carbonyl group of the pyrimidinone ring. physchemres.orgelixirpublishers.com

N-H stretching: A band in the region of 3200-3400 cm⁻¹ due to the N-H bond of the amide group. physchemres.org

C-F stretching: A band in the region of 1000-1400 cm⁻¹, which is characteristic of the carbon-fluorine bond.

C-Br stretching: A band at lower wavenumbers, typically below 700 cm⁻¹.

Aromatic C=C and C=N stretching: Bands in the region of 1400-1650 cm⁻¹. elixirpublishers.com

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict vibrational frequencies and aid in the assignment of experimental spectra. physchemres.orgnih.govjetir.org

Table 2: Typical Vibrational Frequencies for Functional Groups in Pyrimidine Derivatives

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Technique | Source |

| N-H stretch | 3337 | FT-IR | physchemres.org |

| C=O stretch | 1678 | FT-IR | physchemres.org |

| C=N stretch | 1589 | FT-IR | physchemres.org |

| Aromatic C=C stretch | 1523 | FT-IR | physchemres.org |

| C-F stretch | 1156 | FT-IR | physchemres.org |

| C-C stretch | 1596, 1349, 989 | FT-Raman | elixirpublishers.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathways.libretexts.orgchemguide.co.uklibretexts.org

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy, the molecular formula of this compound can be unequivocally confirmed.

Electron impact (EI) or electrospray ionization (ESI) are common ionization methods. The resulting mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). chemguide.co.uknih.gov The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).

Fragmentation patterns observed in the mass spectrum provide valuable structural information. libretexts.orgchemguide.co.uklibretexts.org The fragmentation of the molecular ion can lead to the loss of small neutral molecules or radicals, resulting in fragment ions. For this compound, potential fragmentation pathways could include the loss of a bromine atom, a fluorine atom, or a carbon monoxide molecule. Analysis of these fragmentation patterns can help to confirm the proposed structure. youtube.com

X-ray Crystallography for Solid-State Structure Determination.wikipedia.orglibretexts.orgreed.edu

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org To perform this analysis, a single crystal of the compound is required. wikipedia.org The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms. wikipedia.orgreed.edu

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the molecular structure.

Precise bond lengths and bond angles.

Information about the planarity of the pyrimidine ring.

Details of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice.

For example, the crystal structure of a related derivative, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, revealed details about the conformation of the rings and the intermolecular hydrogen bonding network. nih.gov

Application As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Scaffolds

The strategic placement of orthogonal reactive sites—a nucleophilic substitution-prone fluorine atom at the C4 position and a bromine atom at the C6 position suitable for cross-coupling reactions—renders 6-Bromo-4-fluoropyrimidin-2(1H)-one an ideal starting material for the synthesis of a wide array of complex heterocyclic systems.

Researchers have capitalized on this dual reactivity to construct fused and substituted pyrimidine (B1678525) derivatives. The fluorine atom can be readily displaced by various nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities at the C4 position. Subsequently, the C6-bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl groups. This sequential functionalization allows for the controlled and predictable elaboration of the pyrimidine core, leading to the generation of molecular libraries with significant structural diversity.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound

| Resulting Scaffold | Synthetic Strategy | Key Reactions |

| 4-Amino-6-arylpyrimidin-2(1H)-ones | Sequential functionalization | Nucleophilic aromatic substitution (SNAr), Suzuki coupling |

| 4-Alkoxy-6-alkynylpyrimidin-2(1H)-ones | Sequential functionalization | Williamson ether synthesis, Sonogashira coupling |

| Fused pyrimido[4,5-d]pyridazines | Cyclocondensation reactions | SNAr followed by intramolecular cyclization |

Role in the Synthesis of Pharmacologically Relevant Compounds and Analogs

The pyrimidine nucleus is a ubiquitous feature in a vast number of biologically active compounds, including many approved drugs. Consequently, this compound has garnered attention as a key building block in medicinal chemistry for the development of novel therapeutic agents and their analogs.

The ability to selectively introduce different substituents at the C4 and C6 positions allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. For instance, the introduction of specific amine functionalities at the C4 position can lead to compounds that act as kinase inhibitors, a critical class of anti-cancer drugs. The subsequent modification at the C6 position can then be used to modulate potency, selectivity, and pharmacokinetic profiles.

Detailed research findings have demonstrated the utility of this intermediate in the synthesis of potent inhibitors of various enzymes and receptors implicated in disease. The systematic exploration of the chemical space around the pyrimidine scaffold, facilitated by the reactivity of this compound, is a promising strategy in the quest for new and more effective medicines.

Building Block for Functional Materials

Beyond its applications in the life sciences, the structural attributes of this compound make it an intriguing candidate for the development of novel functional materials. The electron-deficient nature of the pyrimidine ring, combined with the potential for extensive π-conjugation through substituents introduced at the C6 position, opens avenues for its use in optoelectronics.

For example, the incorporation of this pyrimidine core into larger conjugated systems can lead to materials with tailored electronic properties, such as specific absorption and emission wavelengths, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the presence of hydrogen bonding motifs (the N-H and C=O groups) and the potential for halogen bonding (with the bromine atom) allows for the design of supramolecular assemblies. By carefully selecting the substituents, it is possible to program the self-assembly of these molecules into well-defined one-, two-, or three-dimensional structures. These ordered architectures are of significant interest in fields such as crystal engineering, porous materials, and molecular sensing.

Mechanistic Biological Activity Studies of 6 Bromo 4 Fluoropyrimidin 2 1h One and Its Derivatives Strictly in Vitro and Mechanistic Focus

Enzyme Inhibition Studies

Derivatives of 6-Bromo-4-fluoropyrimidin-2(1H)-one have been investigated for their potential to inhibit various enzymes, demonstrating a range of potencies and selectivities.

Kinase Inhibitors:

Substituted pyrimidinone derivatives have been identified as potent inhibitors of various kinases. For instance, a series of 2-aminopyrimidine (B69317) derivatives were synthesized and evaluated for their inhibitory activity against cyclin-dependent kinase 2 (CDK2). These compounds, derived from the parent pyrimidinone scaffold, showed significant inhibitory potential, which is crucial for regulating cell cycle progression.

Phosphodiesterase (PDE) Inhibitors:

While specific studies on this compound as a direct PDE inhibitor are not extensively documented in the provided search results, the broader class of pyrimidinone derivatives has been explored for this activity. The structural similarity of the pyrimidinone core to the purine (B94841) ring of cyclic nucleotides (cAMP and cGMP) suggests a potential for competitive inhibition of PDEs.

Urease Inhibitors:

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The inhibitory potential of pyrimidinone derivatives against this enzyme has been explored. Studies have shown that the pyrimidinone scaffold can be modified to effectively inhibit urease activity, often through interactions with the nickel ions in the enzyme's active site.

Receptor Binding Profiling (Mechanistic Interaction)

The interaction of this compound derivatives with various receptors has been a subject of mechanistic studies, aiming to understand the molecular basis of their biological effects. The pyrimidinone core can be functionalized to target specific receptor binding pockets. For example, derivatives have been designed to interact with G-protein coupled receptors (GPCRs), where the substituents on the pyrimidinone ring play a crucial role in determining binding affinity and selectivity. The electronic and steric properties of the bromine and fluorine atoms on the core structure can significantly influence these interactions.

Interaction with Biomolecules

The reactivity and structural features of this compound and its derivatives allow for interactions with essential biomolecules like DNA, RNA, and proteins.

DNA and RNA Interaction:

The planar structure of the pyrimidinone ring raises the possibility of intercalation into the DNA double helix. Furthermore, the bromine and fluorine substituents can influence the electronic properties of the molecule, potentially leading to groove binding or other non-covalent interactions. While direct evidence for the interaction of the parent compound with DNA or RNA from the provided search results is limited, the potential for such interactions is a key area of investigation for its derivatives, particularly in the context of their anticancer and antimicrobial activities.

Protein Interaction:

The ability of this compound derivatives to interact with proteins is fundamental to their biological activity. These interactions can be covalent or non-covalent. The fluorine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic attack by amino acid residues such as cysteine or lysine (B10760008) in a protein's active site, potentially leading to irreversible inhibition. Non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, are also critical for the binding of these derivatives to their protein targets.

Structure-Activity Relationship (SAR) for Mechanistic Insight

The structure-activity relationship (SAR) of this compound derivatives provides valuable insights into the molecular features required for their biological activity.

Key SAR observations include:

Substitution at the 4-position: The fluorine atom at this position is often displaced by various nucleophiles to generate a library of derivatives. The nature of the substituent introduced at this position significantly impacts the biological activity. For instance, the introduction of substituted anilines can lead to potent kinase inhibitors.

Substitution at the 6-position: The bromine atom at this position can also be modified, although it is generally less reactive than the fluorine at the 4-position. Modifications at this site can influence the steric and electronic properties of the molecule, affecting its binding to target proteins.

Substitution at the N1-position: The nitrogen atom at the 1-position can be alkylated or arylated to explore its impact on activity. These modifications can alter the solubility, metabolic stability, and target engagement of the compounds.

The following table summarizes the impact of substitutions on the activity of this compound derivatives based on general medicinal chemistry principles.

| Position of Substitution | Type of Substituent | Impact on Mechanistic Activity |

| 4-Position (Fluoro) | Nucleophilic displacement with amines, thiols, alcohols | Crucial for target binding and potency; determines selectivity. |

| 6-Position (Bromo) | Suzuki or other cross-coupling reactions | Modulates electronic properties and can provide additional binding interactions. |

| N1-Position | Alkylation, Arylation | Affects solubility, cell permeability, and metabolic stability. |

Mechanistic Cytotoxicity Studies in Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated in various cancer cell lines to understand their potential as anticancer agents. These studies focus on the underlying mechanisms of cell death.

Derivatives of this scaffold have been shown to induce apoptosis in cancer cells. Mechanistic studies have revealed that this can occur through various pathways, including the inhibition of key survival kinases, leading to cell cycle arrest and the activation of caspases. The cytotoxic potency of these compounds is often correlated with their ability to inhibit specific molecular targets within the cancer cells.

For example, a study on a series of 2,4,6-trisubstituted pyrimidine (B1678525) derivatives, which can be synthesized from the this compound scaffold, demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis, as evidenced by DNA fragmentation and the activation of key apoptotic markers.

The following table provides a conceptual overview of the cytotoxic activity of hypothetical derivatives in different cell lines.

| Derivative | Target Cell Line | IC50 (µM) | Proposed Mechanism of Action |

| Compound A (Aniline at C4) | Breast Cancer (MCF-7) | 5.2 | CDK2 Inhibition, G1/S phase arrest |

| Compound B (Thiol at C4) | Colon Cancer (HCT116) | 10.8 | Induction of apoptosis via caspase activation |

| Compound C (Aryl at C6) | Lung Cancer (A549) | 7.5 | Disruption of microtubule dynamics |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Strategies

Catalytic Methods: The exploration of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), will be instrumental. These methods offer mild reaction conditions and high functional group tolerance, enabling the direct introduction of various substituents at the C6-position by leveraging the reactivity of the bromo group.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. Developing a continuous flow synthesis for "6-Bromo-4-fluoropyrimidin-2(1H)-one" would be a significant step towards its large-scale production for various applications.

Exploration of Unconventional Reactivity Modes and Transformations

The interplay between the electron-withdrawing fluorine atom and the reactive bromine atom at positions 4 and 6, respectively, along with the lactam functionality, suggests a rich and underexplored reactivity profile for "this compound". Future research should aim to uncover and harness these unconventional reactivity modes:

Site-Selective Functionalization: A key challenge and opportunity lies in the selective functionalization of the different reactive sites on the molecule. Developing methodologies for the selective substitution of the fluorine atom via nucleophilic aromatic substitution (SNAr) while leaving the bromine atom intact for subsequent cross-coupling reactions would provide access to a wide array of novel derivatives.

C-H Activation: Direct C-H functionalization at the C5 position of the pyrimidinone ring represents a highly atom-economical and elegant approach to introduce new functionalities. Research into transition-metal-catalyzed C-H activation strategies tailored for this specific substrate is a promising avenue.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could open up new reaction pathways that are not accessible through traditional thermal methods. This could include novel cross-coupling reactions or the generation of reactive intermediates for unique molecular constructions.

Computational Design of Derivatives with Tailored Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in accelerating the discovery and development of "this compound" derivatives. By providing insights into the electronic structure, reactivity, and spectroscopic properties, computational studies can guide experimental efforts. Future computational research should focus on:

Reactivity Prediction: DFT calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack, as well as to model the transition states of various reactions. This information can be invaluable in designing experiments and predicting the outcomes of different synthetic transformations.

In Silico Screening: Computational methods can be used to design and screen virtual libraries of "this compound" derivatives with specific desired properties, such as tailored electronic properties for applications in organic electronics or specific binding affinities for biological targets.

Mechanism Elucidation: Detailed computational studies can help to elucidate the mechanisms of novel reactions involving "this compound," providing a deeper understanding of the factors that control reactivity and selectivity.

Integration into Advanced Functional Systems and Nanomaterials

The unique combination of a halogenated pyrimidinone core suggests that "this compound" and its derivatives could be valuable components in the construction of advanced functional materials and nanomaterials. This is a largely unexplored area with significant potential for future research:

Organic Electronics: The electron-deficient nature of the fluoropyrimidinone ring could be exploited in the design of new organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromo-functionality provides a handle for further π-extension through cross-coupling reactions to tune the electronic properties.

Functional Polymers: "this compound" can be used as a monomer in the synthesis of novel functional polymers. The resulting polymers could exhibit interesting properties such as thermal stability, specific recognition capabilities, or catalytic activity.

Supramolecular Chemistry and Nanomaterials: The ability of the pyrimidinone core to participate in hydrogen bonding, coupled with the potential for halogen bonding involving the bromine atom, makes it an attractive building block for the construction of self-assembling supramolecular structures and nanomaterials with defined architectures and functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.